Technical Documentation Center

8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Abstract This technical guide provides a comprehensive overview of synthetic pathways leading to 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of synthetic pathways leading to 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of two distinct and viable synthetic routes. Each pathway is presented with in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid in strategic decision-making for laboratory-scale synthesis or process development. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to obtaining this valuable compound.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Core

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active molecules. Its derivatives have been extensively investigated for a wide range of therapeutic applications, including their roles as kinase inhibitors, anticancer agents, and antagonists for various receptors. The fusion of a pyrimidine ring with a pyridine ring creates a unique electronic and steric environment, enabling diverse interactions with biological targets.

The subject of this guide, 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, is a key intermediate in the synthesis of a variety of potent and selective inhibitors. The chloro substituent at the 8-position and the methylsulfonyl group at the 2-position serve as versatile handles for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The methylsulfonyl group, in particular, is a valuable pharmacophore known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule.

This guide will delineate two strategic synthetic pathways to this important building block, providing the user with a thorough understanding of the underlying chemistry and practical considerations for its preparation.

Synthetic Pathways

Two distinct and efficient synthetic routes to 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine are detailed below. Each pathway utilizes different starting materials and strategic bond formations, offering flexibility based on reagent availability and desired scale.

Pathway 1: Construction of the Pyridone Ring followed by Chlorination

This pathway commences with a commercially available substituted pyrimidine and builds the fused pyridine ring through a sequence of a Suzuki-Miyaura coupling and a cyclization reaction. The final steps involve chlorination and oxidation to yield the target compound. This route is particularly advantageous due to its convergent nature and the use of well-established, high-yielding reactions.

Pathway_1 A Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate B Methyl 5-((E)-2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylate A->B Suzuki-Miyaura Coupling (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl2, Na2CO3 C 2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one B->C Cyclization NH3, p-TSA D 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine C->D Chlorination POCl3 E 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine D->E Oxidation m-CPBA

Caption: Synthetic workflow for Pathway 1.

Step 1: Synthesis of Methyl 5-((E)-2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylate

  • Materials: Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂, Sodium Carbonate (Na₂CO₃), Tetrahydrofuran (THF), Water.

  • Procedure: To a solution of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (1.0 eq) in a 2:1 mixture of THF and water is added (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) and sodium carbonate (2.5 eq). The mixture is degassed with nitrogen for 15 minutes. Pd(dppf)Cl₂ (0.05 eq) is then added, and the reaction mixture is heated to 65 °C for 12 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

  • Materials: Methyl 5-((E)-2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylate, Ammonia in Methanol (7N solution), p-Toluenesulfonic acid (p-TSA), Toluene.

  • Procedure: A solution of methyl 5-((E)-2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylate (1.0 eq) in 7N ammonia in methanol is heated in a sealed tube at 85 °C for 6 hours. The solvent is removed under reduced pressure. The residue is then dissolved in toluene, and p-toluenesulfonic acid (1.1 eq) is added. The mixture is heated to 90 °C for 4 hours. After cooling, the resulting precipitate is filtered, washed with cold toluene, and dried to afford the product.

Step 3: Synthesis of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine

  • Materials: 2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one, Phosphorus oxychloride (POCl₃).

  • Procedure: A suspension of 2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one (1.0 eq) in phosphorus oxychloride (10 vol) is heated to 70 °C for 2 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.

Step 4: Synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

  • Materials: 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure: To a solution of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (1.0 eq) in dichloromethane at 0 °C is added m-CPBA (2.2 eq) portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with a saturated solution of sodium thiosulfate. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the final product.

StepProductStarting MaterialReagentsYield (%)
1Methyl 5-((E)-2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylateMethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate(E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂, Na₂CO₃~63%
22-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-oneMethyl 5-((E)-2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylateNH₃, p-TSA~84%
38-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine2-(Methylthio)pyrido[3,4-d]pyrimidin-8(7H)-onePOCl₃~86%
48-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidinem-CPBA>90% (typical)
Pathway 2: Modification of a Pre-formed Pyrido[3,4-d]pyrimidinone Core

This alternative approach begins with the commercially available 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one. The strategy involves the introduction of the methylthio group at the 2-position, which is then oxidized to the target sulfone. This pathway is more linear and may be preferable if the starting pyridopyrimidinone is readily accessible.

Pathway_2 A 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one B 2,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one A->B Chlorination POCl3 C 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one B->C Nucleophilic Substitution NaSMe D 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidin-4(3H)-one C->D Oxidation m-CPBA E 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine D->E Chlorination POCl3

Caption: Synthetic workflow for Pathway 2.

Step 1: Synthesis of 2,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one

  • Materials: 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

  • Procedure: A mixture of 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) and phosphorus oxychloride (10 vol) containing a catalytic amount of N,N-dimethylaniline is heated at reflux for 4 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried under vacuum.

Step 2: Synthesis of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one

  • Materials: 2,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one, Sodium thiomethoxide (NaSMe), Dimethylformamide (DMF).

  • Procedure: To a solution of 2,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in DMF at 0 °C is added sodium thiomethoxide (1.1 eq). The reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into ice-water, and the precipitate is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidin-4(3H)-one

  • Materials: 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one, m-CPBA, Dichloromethane (DCM).

  • Procedure: To a suspension of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in DCM at 0 °C is added m-CPBA (2.2 eq) portion-wise. The mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Step 4: Synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

  • Materials: 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in POCl₃ (10 vol) is heated at 100 °C for 3 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with solid sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford the final product.

StepProductStarting MaterialReagentsYield (%)
12,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one8-Chloropyrido[3,4-d]pyrimidin-4(3H)-onePOCl₃, N,N-DimethylanilineGood to high
28-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one2,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-oneNaSMeHigh
38-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidin-4(3H)-one8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-onem-CPBAHigh
48-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidin-4(3H)-onePOCl₃Moderate to good

Comparative Analysis of Synthetic Pathways

FeaturePathway 1Pathway 2
Starting Material Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Number of Steps 44
Key Reactions Suzuki-Miyaura coupling, Cyclization, Chlorination, OxidationChlorination, Nucleophilic Aromatic Substitution, Oxidation, Chlorination
Advantages Convergent, well-established reactions, potentially higher overall yield.Linear, starts from a more advanced intermediate.
Disadvantages Requires a boronic ester which may not be commercially available.May require harsher conditions for the final chlorination step.
Overall Strategy Construction of the pyridine ring onto a pyrimidine precursor.Functional group interconversion on a pre-formed pyrido[3,4-d]pyrimidine core.

Conclusion

This technical guide has detailed two robust and reproducible synthetic pathways for the preparation of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine. Pathway 1 offers a convergent approach, leveraging a Suzuki-Miyaura coupling to construct the pyridone ring, while Pathway 2 provides a more linear sequence starting from a commercially available pyridopyrimidinone. The choice between these pathways will depend on factors such as starting material availability, scalability, and the specific expertise of the research team. Both routes provide reliable access to this valuable intermediate, facilitating further exploration of the chemical space around the pyrido[3,4-d]pyrimidine scaffold for the discovery of novel therapeutic agents.

References

  • Moody, C. J., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances, 4(104), 59963-59975. [Link]

  • ResearchGate. (n.d.). Scheme 2. Alternative Synthesis of Pyrido[3',2':4,5]thieno[3,2-d ]pyrimidines a. Retrieved from [Link]

  • Wang, X., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22(12), 5859-5867. [Link]

  • El-Sayed, M. A., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives: A Review on Their Synthesis and Therapeutic Potential. Pharmaceuticals, 15(4), 352. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. Journal of Medicinal Chemistry. [Link]

  • de la Fuente, A., et al. (2020). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 25(18), 4258. [Link]

  • Kubota, S., et al. (1986). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the
Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

This guide provides a comprehensive technical overview of the essential physicochemical properties of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in modern drug discovery. Desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in modern drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document will delve into the molecular characteristics of this compound and provide a detailed framework for determining its aqueous and organic solubility—a critical parameter for its progression as a potential therapeutic agent. The methodologies described herein are grounded in established principles of pharmaceutical science to ensure data integrity and reproducibility.

Molecular Identity and Physicochemical Properties

8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a substituted pyridopyrimidine. The pyrido[3,4-d]pyrimidine scaffold is a key pharmacophore found in a variety of kinase inhibitors and other targeted therapies, suggesting its potential utility in oncology and other therapeutic areas.[1][2][3] A precise understanding of its molecular weight and other fundamental properties is the cornerstone of any research and development program.

A thorough analysis of available chemical data confirms the following properties for 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine:

PropertyValueSource
Molecular Formula C₈H₆ClN₃O₂S[4]
Molecular Weight 243.67 g/mol [4]
CAS Number 1578246-63-5[4][5]

Note: The related compound, 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine, has a molecular weight of 211.67 g/mol .[6][7] It is crucial to distinguish between the methylsulfanyl (-SCH₃) and methylsulfonyl (-SO₂CH₃) analogues, as the latter is the subject of this guide.

The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a pivotal characteristic of any potential drug candidate.[8] It directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a compound. For orally administered drugs, poor aqueous solubility can lead to low and erratic absorption, hindering the compound's ability to reach its target in sufficient concentrations. Therefore, a comprehensive understanding of the solubility profile of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a prerequisite for its advancement in the drug discovery pipeline.[9]

The following sections will outline the standard experimental protocols for determining both kinetic and thermodynamic solubility, providing the user with a robust framework for characterizing this compound.

Experimental Determination of Solubility

The assessment of a compound's solubility is not a monolithic task; rather, it is a staged process that often begins with high-throughput screening methods and progresses to more definitive, resource-intensive techniques for the most promising candidates.[10]

Kinetic Solubility Assessment

Kinetic solubility is a measure of how quickly a compound dissolves and is often the first solubility parameter determined in early drug discovery.[9] It is typically assessed by adding a concentrated stock solution of the compound (usually in dimethyl sulfoxide, DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[9][10] This method is amenable to high-throughput formats and provides a rapid means of ranking compounds.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Detection: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours). The onset of precipitation is detected by nephelometry (light scattering) or UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is reported as the highest concentration of the compound that remains in solution under these conditions.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Addition to PBS (pH 7.4) B->C Transfer to Assay Plate D Incubation (1-2h) C->D E Nephelometry/UV-Vis Reading D->E F Kinetic Solubility Value E->F Data Analysis

Caption: High-throughput kinetic solubility determination workflow.

Thermodynamic Solubility (Equilibrium) Assessment

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[9] It is a more accurate and physiologically relevant measure than kinetic solubility and is typically determined for lead candidates. The "gold standard" for this measurement is the shake-flask method.[11]

  • Addition of Excess Solid: Add an excess amount of solid 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine to a series of vials containing the solvent of interest (e.g., water, PBS pH 7.4, simulated gastric fluid, or organic solvents).

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. The supernatant is then carefully removed and clarified, typically by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clarified supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solid-State Analysis: The remaining solid material should be analyzed (e.g., by X-ray powder diffraction or differential scanning calorimetry) to confirm that no polymorphic or solvate form changes have occurred during the experiment.[11]

Diagram of Thermodynamic Solubility Workflow

G A Add Excess Solid to Solvent B Equilibrate (24-72h at const. Temp) A->B C Centrifuge & Filter Supernatant B->C E Analyze Remaining Solid (XRPD/DSC) B->E D Quantify by HPLC/LC-MS C->D F Thermodynamic Solubility Value D->F Data Analysis

Caption: Shake-flask method for thermodynamic solubility.

Factors Influencing Solubility

The solubility of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine will be influenced by several factors, including:

  • pH: The presence of basic nitrogen atoms in the pyridopyrimidine ring system suggests that the compound's solubility will be pH-dependent. It is expected to be more soluble in acidic conditions due to protonation.

  • Solvent Polarity: The solubility in organic solvents will depend on the polarity of the solvent and its ability to form intermolecular interactions with the solute.

  • Temperature: For most solids, solubility increases with temperature. The extent of this effect can be quantified to determine the thermodynamics of dissolution.[12]

  • Biorelevant Media: To better predict in vivo performance, solubility should also be assessed in biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF), which contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[11]

Conclusion

While specific solubility data for 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is not yet publicly available, this guide provides a robust framework for its determination. A thorough characterization of both its kinetic and thermodynamic solubility in aqueous, organic, and biorelevant media is essential for any drug discovery program involving this compound. The protocols outlined herein represent industry-standard methodologies that will yield high-quality, reproducible data, thereby enabling informed decisions in the progression of this promising scaffold.

References

  • Pharmaceutical Outsourcing. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PMC. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. [Link]

  • MDPI. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. [Link]

  • ACS Publications. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. [Link]

  • AiFChem. 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine 97%. [Link]

  • PMC. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • PubChem. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectral Analysis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the NMR spectra of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry. By integrating foundational NMR principles with advanced 2D correlation techniques, this document serves as a practical reference for scientists and professionals. We will dissect the predicted ¹H and ¹³C NMR spectra, explain the rationale behind chemical shift assignments, and detail the experimental protocols necessary for acquiring high-quality data. The causality behind spectral features is explained, providing a robust framework for the structural verification of this and related molecules.

Introduction: The Role of NMR in Structural Verification

The precise characterization of a molecule's structure is a cornerstone of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for this purpose, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] For a molecule such as 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (Figure 1), with its distinct aromatic system and functional groups, NMR provides a definitive fingerprint for its structural confirmation.

This guide will walk through a predictive analysis of its ¹H, ¹³C, and 2D NMR spectra. The aim is not just to present data, but to provide the scientific reasoning behind the spectral interpretation, empowering researchers to apply these principles to their own work.

Figure 1: Chemical Structure of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Chemical Formula: C₈H₆ClN₃O₂S Molecular Weight: 243.67 g/mol CAS Number: 1578246-63-5[2][3]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is typically the starting point for structural analysis, providing information on the number of different types of protons and their neighboring environments.[4] For 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, we anticipate signals in two main regions: the aromatic region and the aliphatic region. The analysis is based on established chemical shift ranges for pyridopyrimidine systems and the electronic effects of the chloro and methylsulfonyl substituents.[5][6]

Atom Numbering for NMR Assignment:

alt text (Self-generated image for illustrative purposes)

Aromatic Region (δ 7.5 - 9.5 ppm)

The pyridopyrimidine core contains three protons (H4, H5, and H7). Their precise chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the chloro group, and the methylsulfonyl group.

  • H4 (Singlet): This proton is on the pyrimidine ring. It has no adjacent protons, so it is expected to appear as a sharp singlet. Its proximity to two nitrogen atoms and the influence of the sulfonyl group will shift it significantly downfield, likely in the range of δ 9.2 - 9.4 ppm .

  • H5 and H7 (Doublets): These two protons are on the pyridine ring and are adjacent to each other, forming an AX spin system. They will appear as two doublets with a typical ortho-coupling constant (³J) of approximately 5-6 Hz.

    • H7: This proton is ortho to the chloro substituent and adjacent to a ring nitrogen. The combined electron-withdrawing and anisotropic effects will make it the most deshielded proton on the pyridine ring, predicted to be around δ 8.8 - 9.0 ppm .

    • H5: This proton is meta to the chloro group and ortho to the fused pyrimidine ring. It is expected to be more shielded than H7, with a predicted chemical shift around δ 7.8 - 8.0 ppm .

Aliphatic Region (δ 3.0 - 4.0 ppm)
  • -SO₂CH₃ (Singlet): The methyl group attached to the sulfonyl group is in a unique chemical environment. The strong electron-withdrawing nature of the sulfonyl group (-SO₂) causes significant deshielding of the methyl protons. Therefore, they will appear as a singlet (no adjacent protons) at a downfield position for an aliphatic group, predicted to be around δ 3.4 - 3.6 ppm .

Summary Table: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H49.2 - 9.4Singlet (s)-1H
H78.8 - 9.0Doublet (d)~ 5.51H
H57.8 - 8.0Doublet (d)~ 5.51H
-SO₂CH₃3.4 - 3.6Singlet (s)-3H
(Predicted values in DMSO-d₆)

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. With eight carbon atoms in unique environments, eight distinct signals are expected. The assignments are based on known chemical shifts for heterocyclic systems and substituent effects.[6][7]

  • Quaternary Carbons (C2, C4a, C8, C8a): These carbons bear no protons and their signals are typically weaker.

    • C2: Attached to a nitrogen and the electron-withdrawing sulfonyl group, this carbon will be significantly deshielded, likely appearing around δ 160 - 162 ppm .

    • C8: The carbon bearing the chloro group will be deshielded and is predicted in the range of δ 155 - 158 ppm .

    • C4a & C8a: These are bridgehead carbons at the fusion of the two rings. Their chemical shifts are complex to predict precisely but are expected in the aromatic region, likely between δ 150 - 158 ppm . HMBC will be essential for their definitive assignment.

  • Methine Carbons (CH) (C4, C5, C7):

    • C4: This pyrimidine carbon, adjacent to two nitrogens, will be highly deshielded, predicted around δ 152 - 155 ppm .

    • C7: Attached to a nitrogen atom, this carbon is expected to be downfield, around δ 148 - 151 ppm .

    • C5: This is the most shielded of the aromatic carbons, predicted to be in the δ 120 - 123 ppm range.

  • Methyl Carbon (-SO₂CH₃):

    • The methyl carbon of the sulfonyl group is expected to appear in the aliphatic region, typically around δ 40 - 45 ppm .

Summary Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C2160 - 162Quaternary
C8155 - 158Quaternary
C4a / C8a150 - 158Quaternary
C4152 - 155CH
C7148 - 151CH
C5120 - 123CH
-SO₂CH₃40 - 45CH₃
(Predicted values in DMSO-d₆)

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the molecular structure by revealing through-bond correlations between nuclei.[8][9][10]

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically those separated by two or three bonds.[4]

  • Key Correlation: A single cross-peak will be observed, connecting the signal for H5 to the signal for H7 . This definitively confirms their adjacency on the pyridine ring. The H4 and -SO₂CH₃ protons are isolated and will not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[4][11] This is the most reliable way to assign the protonated carbons.

  • Expected Correlations:

    • The proton signal at δ ~7.9 ppm (H5 ) will correlate to the carbon signal at δ ~121 ppm (C5 ).

    • The proton signal at δ ~8.9 ppm (H7 ) will correlate to the carbon signal at δ ~150 ppm (C7 ).

    • The proton signal at δ ~9.3 ppm (H4 ) will correlate to the carbon signal at δ ~153 ppm (C4 ).

    • The methyl proton signal at δ ~3.5 ppm (-SO₂CH₃ ) will correlate to the methyl carbon signal at δ ~42 ppm (-SO₂CH₃ ).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the complete carbon framework, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[4][11] This allows for the mapping of the entire molecular connectivity, including the assignment of quaternary carbons.

  • Key Correlations for Structural Confirmation:

    • From -SO₂CH₃ protons (δ ~3.5 ppm): A strong correlation to C2 (δ ~161 ppm) is expected. This is a critical correlation as it confirms the attachment of the methylsulfonyl group to the C2 position of the pyrimidine ring.

    • From H4 (δ ~9.3 ppm): Correlations to C2 , C4a , and C8a would be expected, helping to place this proton and identify the bridgehead carbons.

    • From H5 (δ ~7.9 ppm): Correlations to C7 , C4a , and C8a will help to confirm the ring fusion and the assignment of the pyridine ring carbons.

    • From H7 (δ ~8.9 ppm): Correlations to C5 and C8a would further solidify the structure.

Experimental Protocols and Workflow

Acquiring high-quality, reproducible NMR data requires careful sample preparation and methodical data acquisition.

Step-by-Step Sample Preparation Protocol
  • Material Weighing: Accurately weigh 5-10 mg of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine for ¹H NMR, or 20-50 mg for a comprehensive suite of experiments including ¹³C NMR.[12]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power. Chloroform-d (CDCl₃) is another common alternative. The choice of solvent can slightly alter chemical shifts.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[14][15] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To ensure magnetic field homogeneity and prevent poor spectral lineshapes, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15] This removes any particulate matter.

  • Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The logical flow of experiments is designed to build a complete structural picture from simple to complex correlations.

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_final Final Analysis H1_NMR ¹H NMR (Proton count, multiplicity) C13_NMR ¹³C NMR & DEPT (Carbon count & type) H1_NMR->C13_NMR Initial Overview COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Map Proton Spin Systems HSQC HSQC (Direct ¹H-¹³C Bonds) C13_NMR->HSQC Assign Protonated Carbons COSY->HSQC HMBC HMBC (Long-range ¹H-¹³C Bonds) HSQC->HMBC Foundation for Long-Range Structure Unambiguous Structure Elucidation HMBC->Structure Confirm Final Connectivity

Caption: A standard workflow for NMR-based structure elucidation.

Visualization of Key Structural Correlations

The HMBC experiment provides the definitive evidence for connecting the different fragments of the molecule. The diagram below illustrates the most critical long-range correlations needed to confirm the structure of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

References

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Available from: [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1634. Available from: [Link]

  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(5), 771-782. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Lei, Z., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology. Available from: [Link]

  • Letertre, M., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Available from: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • Navarro-Vázquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(14), 2594-2611. Retrieved from [Link]

  • Tsujimoto, T., et al. (1979). Studies on ¹³C magnetic resonance spectroscopy. XII. ¹³C and ¹H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 1-8. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Nuclear Magnetic Resonance Volume 51. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • AiFChem. (n.d.). 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine 97%. Retrieved from [Link]

  • National Institutes of Health. (2021). Integration of Genomic Data with NMR Analysis Enables Assignment of the Full Stereostructure of Neaumycin B, a Potent Inhibitor of Glioblastoma from a Marine-Derived Micromonospora. Journal of Natural Products. Available from: [Link]

  • MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose - Supporting Information. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available from: [Link]

  • Google Patents. (2024). Pyrido[4,3-d]pyrimidine compounds.
  • American Journal of Organic Chemistry. (2019). Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d][12][14]triazines with Alkyl. American Journal of Organic Chemistry. Available from: [Link]

  • Verlag der Zeitschrift für Naturforschung. (2004). NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles. Retrieved from [Link]

Sources

Exploratory

Unlocking the Pyrido[3,4-d]pyrimidine Scaffold: A Mechanistic Safety and Handling Guide for 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Executive Summary The pyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold in the design of highly selective kinase inhibitors, notably targeting[1] and[2]. At the heart of synthesizing these diverse inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold in the design of highly selective kinase inhibitors, notably targeting[1] and[2]. At the heart of synthesizing these diverse inhibitor libraries lies the bifunctional building block 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine [3]. While its dual electrophilic sites offer exceptional synthetic versatility, they inherently pose significant toxicological risks. This whitepaper provides researchers with an in-depth mechanistic understanding of the compound's reactivity, translating chemical principles into field-proven, self-validating safety protocols.

The Causality of Hazard: Electrophilicity and Protein Arylation

To handle 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine safely, one must understand why it is hazardous. The molecule features two distinct leaving groups: a methylsulfonyl (-SO₂Me) group at the C2 position and a chloride (-Cl) at the C8 position.

The methylsulfonyl group is an exceptionally activated leaving group. The electron-deficient nature of the pyrimidine ring, coupled with the strong electron-withdrawing effect of the sulfone, drastically lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr)[4]. In a synthetic workflow, this allows for rapid, regioselective amination at 0°C[2].

However, in a biological context (e.g., dermal exposure or inhalation of dust), this exact reactivity drives uncontrolled protein arylation . The C2-electrophile rapidly forms covalent S-aryl bonds with cysteine thiols and N-aryl bonds with lysine primary amines on native proteins[4]. This covalent modification leads to haptenization—where the modified protein is recognized as foreign by the immune system—triggering severe skin sensitization, allergic contact dermatitis, and mucosal toxicity[5].

Reactivity Compound 8-Chloro-2-(methylsulfonyl) pyrido[3,4-d]pyrimidine C2_Site C2 Position (-SO2Me Leaving Group) Compound->C2_Site Primary Electrophile C8_Site C8 Position (-Cl Leaving Group) Compound->C8_Site Secondary Electrophile SNAr_Lab Controlled SNAr (Lab Synthesis) C2_Site->SNAr_Lab + Amines/Thiols SNAr_Bio Uncontrolled SNAr (Biological Exposure) C2_Site->SNAr_Bio + Skin Proteins Kinase Kinase Inhibitor (e.g., MPS1, CDK2) SNAr_Lab->Kinase Drug Discovery Toxicity Protein Arylation (Sensitization / Toxicity) SNAr_Bio->Toxicity Covalent Adducts

Fig 1: Mechanistic pathways of C2-electrophilicity in synthesis and biological toxicity.

Quantitative Data & Reactivity Profile

To facilitate risk assessment and experimental design, the physical properties and reactivity profile of the scaffold are summarized below.

Table 1: Physical & Chemical Properties

PropertyValue
Chemical Name 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine
CAS Number 1578246-63-5[3]
Molecular Formula C₈H₆ClN₃O₂S[3]
Molecular Weight 243.67 g/mol [3]
Appearance Solid powder
Storage Conditions -20°C, under inert atmosphere (Argon/Nitrogen)

Table 2: Reactivity & Hazard Profile

ParameterDescriptionCausality / Mechanism
Primary Hazard Skin Sensitization (Cat 1), Irritation (Cat 2)Covalent modification of biological nucleophiles (haptenization)[5].
C2 Reactivity Extremely High (Primary Electrophile)-SO₂Me is a highly activated leaving group for SNAr at 0°C[2].
C8 Reactivity Moderate (Secondary Electrophile)-Cl requires higher temperatures (e.g., 80°C) or Pd-catalysis[2].
Quenching Agent 1M Ethanolamine or GlycineActs as a sacrificial nucleophile to safely consume the electrophile.

Self-Validating Safety Protocols

Standard PPE (double nitrile gloves, chemical safety goggles, lab coat) is necessary but insufficient without a mechanistic approach to decontamination. Because the hazard is driven by electrophilicity, safety protocols must employ nucleophilic quenching.

  • The Chemical Sink Principle: All glassware, spatulas, and potential spill zones must be treated with a "chemical sink" prior to standard washing. A 1M solution of ethanolamine or glycine acts as a sacrificial nucleophile, rapidly reacting with the methylsulfonyl group via SNAr to form a benign, water-soluble adduct.

  • Self-Validating Decontamination: To ensure the workspace is safe, researchers should utilize a colorimetric thiol-reactive swab (e.g., Ellman's reagent-based). If the swab detects free electrophiles, it indicates incomplete decontamination. Only when the chemical sink has fully consumed the 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is the area verified as safe.

Experimental Workflow: Regioselective C2-Amination SOP

The following Standard Operating Procedure (SOP) details a regioselective amination at the C2 position, integrating causality-driven safety checks directly into the synthetic workflow.

Step 1: Preparation & Weighing Purge the reaction vessel with Argon. Weigh the 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine strictly inside a ventilated balance enclosure. Causality: The compound is a fine powder; preventing inhalation of the highly reactive electrophile is critical to avoiding mucosal toxicity.

Step 2: Solvation & Temperature Control Dissolve the scaffold in anhydrous THF or DCM. Cool the mixture to 0°C using an ice bath. Causality: Low temperature thermodynamically favors the displacement of the highly reactive C2-methylsulfonyl group while keeping the secondary C8-chloro electrophile intact, ensuring perfect regioselectivity[2].

Step 3: Reagent Addition Slowly add 1.05 equivalents of the desired primary amine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 2 hours at 0°C.

Step 4: Analytical Validation Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 244 [M+H]⁺) and the appearance of the C2-aminated product mass validates the forward progress of the SNAr reaction.

Step 5: Electrophile Quenching (Safety Critical) Before opening the reactor to ambient air for workup, add 1 mL of 1M ethanolamine and stir for 10 minutes. Causality: This self-validating step scavenges any unreacted starting material, ensuring no active sensitizer is transferred to the separatory funnel or exposed to the researcher.

Step 6: Workup & Disposal Extract the mixture with EtOAc and saturated aqueous NH₄Cl. Dispose of the aqueous layer in designated amine-waste containers.

Workflow Weighing 1. Weighing (Ventilated Enclosure) Reaction 2. SNAr Reaction (0°C, Inert Gas) Weighing->Reaction Validation 3. LC-MS Check (Verify C2 Conversion) Reaction->Validation Quench 4. Electrophile Quench (Amine Scavenger) Validation->Quench Waste 5. Safe Disposal (Aqueous Waste) Quench->Waste

Fig 2: Step-by-step synthetic workflow emphasizing safety and analytical validation.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Arylation Chemistry for Bioconjugation Angewandte Chemie International Edition (NCBI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Divergent synthesis of kinase inhibitors and GPCR antagonists Executive Summary The pyrido[3,4-d]pyrimidine scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Divergent synthesis of kinase inhibitors and GPCR antagonists

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of targeted therapeutics such as MPS1, CXCR2, and EGFR inhibitors [2, 3, 4]. Within this chemical space, 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine serves as an exceptionally versatile, bifunctional electrophile.

This application note details the mechanistic logic, experimental protocols, and analytical validation required to perform orthogonal, regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold. By exploiting the differential electronic environments of the C2 and C8 positions, chemists can achieve rapid, programmable synthesis of 2,8-disubstituted pyrido[3,4-d]pyrimidines without the need for complex protecting group strategies.

Mechanistic Rationale: The Logic of Orthogonal Reactivity

Successful functionalization of 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine relies on understanding the distinct kinetic profiles of its two leaving groups. The regioselectivity is strictly governed by the electronic activation provided by the fused heterocyclic system [1, 2].

  • The C2 Position (Primary Target): The C2 carbon is flanked by two highly electronegative pyrimidine nitrogen atoms (N1 and N3), rendering it severely electron-deficient. Furthermore, the methanesulfonyl (–SO2Me) moiety is an exceptional leaving group. The stabilization of the resulting Meisenheimer complex by the pyrimidine ring allows SNAr at C2 to proceed with extremely fast kinetics under mild conditions (0 °C to Room Temperature).

  • The C8 Position (Secondary Target): The C8 position is located on the fused pyridine ring, ortho to the pyridine nitrogen (N7). While the single nitrogen atom activates the C8 chloride for SNAr, it provides significantly less electron-withdrawing capacity than the pyrimidine system. Consequently, the C8 chloride is comparatively inert at room temperature and requires elevated thermal energy (80–120 °C) or transition-metal catalysis to undergo displacement [1].

G SM 8-Chloro-2-(methylsulfonyl) pyrido[3,4-d]pyrimidine C2 C2 Position (-SO2Me) Highly Electrophilic Fast Kinetics SM->C2 Primary Target (0°C to RT) C8 C8 Position (-Cl) Moderately Electrophilic Slow Kinetics SM->C8 Secondary Target (80°C to 120°C)

Fig 1. Electronic logic governing the regioselective SNAr of pyrido[3,4-d]pyrimidine.

Experimental Workflows & Protocols

The following self-validating protocols outline the sequential functionalization of the scaffold.

Workflow Step1 Starting Material 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine Step2 Intermediate 8-Chloro-2-(substituted)pyrido[3,4-d]pyrimidine Step1->Step2 Nucleophile 1 (e.g., Amine) Solvent: THF/DCM, 0°C to RT Displaces -SO2Me Step3 Final Product 2,8-Disubstituted pyrido[3,4-d]pyrimidine Step2->Step3 Nucleophile 2 or Boronic Acid Solvent: DMF/TFE, 80-120°C Displaces -Cl

Fig 2. Sequential functionalization workflow for 2,8-disubstituted pyrido[3,4-d]pyrimidines.

Protocol 1: Chemoselective SNAr at C2 (Displacement of –SO2Me)

Objective: Installation of a primary or secondary amine at the C2 position while strictly preserving the C8 chloride [1].

  • Preparation: Dissolve 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (1.0 eq) in anhydrous THF or DCM to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Initiating the reaction at 0 °C prevents localized exothermic heating, which could inadvertently trigger off-target substitution at the C8 position or lead to scaffold degradation.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise, followed by the slow, dropwise addition of the amine nucleophile (1.05–1.1 eq).

  • Reaction Evolution: Stir the mixture for 20 minutes at 0 °C, then remove the ice bath and allow it to warm to room temperature for 1–2 hours.

  • Self-Validating Analytics: Monitor the reaction via LC-MS.

    • Validation Check: Look for the complete disappearance of the starting material mass ( m/z [M+H]+ 244/246). The product peak will exhibit a characteristic mass shift corresponding to the loss of the methanesulfonyl group (–79 Da) and the addition of the deprotonated nucleophile. The 3:1 isotopic signature of the chlorine atom must remain intact.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Subsequent Functionalization at C8 (Displacement of –Cl)

Objective: Displacement of the C8 chloride with a less reactive nucleophile (e.g., an aniline) to yield the final 2,8-disubstituted product [1, 4].

  • Preparation: Suspend the C2-substituted intermediate (1.0 eq) and the second nucleophile (aniline, 1.5–2.0 eq) in 2,2,2-trifluoroethanol (TFE) or DMF (0.1 M).

    • Causality: TFE is highly recommended for sluggish SNAr reactions. Its high ionizing power and hydrogen-bond donating capability stabilize the anionic Meisenheimer transition state, significantly accelerating the reaction rate.

  • Activation: Add Trifluoroacetic acid (TFA) (2.0 eq).

    • Causality: Protonation of the pyridine nitrogen (N7) by TFA drastically increases the electrophilicity of the adjacent C8 carbon, facilitating nucleophilic attack by weak nucleophiles like anilines.

  • Thermal Displacement: Heat the reaction mixture to 80–120 °C (via sealed tube or microwave irradiation) for 5 to 18 hours.

  • Self-Validating Analytics: Monitor via LC-MS.

    • Validation Check: The characteristic chlorine isotope pattern (approximate 3:1 ratio of [M+H]+ to [M+2+H]+) present in the intermediate will be completely absent in the final product mass spectrum, confirming the successful displacement of the C8 chloride.

  • Workup: Cool to room temperature, dilute with EtOAc, neutralize carefully with 1M aqueous NaOH, extract, dry, and purify via reverse-phase HPLC or flash chromatography.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters and expected outcomes for the divergent functionalization of the pyrido[3,4-d]pyrimidine scaffold, allowing for rapid comparative analysis.

Reaction StepTarget PositionLeaving GroupTypical NucleophileOptimal SolventTemperature RangeTypical Yield
Step 1 (SNAr) C2–SO2MePrimary/Secondary AminesTHF or DCM0 °C to RT85–95%
Step 1 (SNAr) C2–SO2MeAlkoxides (e.g., NaOMe)MeOH or THFRT to 40 °C75–85%
Step 2 (SNAr) C8–ClAnilines / Weak AminesTFE + TFA or DMF80 °C to 120 °C60–80%
Step 2 (Coupling) C8–ClBoronic Acids (Suzuki)Dioxane / H2O90 °C to 110 °C65–85%

References

  • Inhibitor compounds (Patent WO2014037750A1)
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Application Note: Orthogonal Derivatization Strategies for 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine in Kinase Inhibitor Discovery

Introduction to the Scaffold The pyrido[3,4-d]pyrimidine bicyclic system is a highly privileged scaffold in modern oncology, serving as the core pharmacophore for numerous kinase inhibitors, most notably those targeting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

The pyrido[3,4-d]pyrimidine bicyclic system is a highly privileged scaffold in modern oncology, serving as the core pharmacophore for numerous kinase inhibitors, most notably those targeting Monopolar Spindle 1 (MPS1) and Cyclin-Dependent Kinases (CDK4/6) . Within this chemical space, 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-63-5) has emerged as a premier building block. Its value lies in its dual-electrophile nature, which enables rapid, stepwise diversification at two distinct vectors (C2 and C8) without the need for complex protecting group strategies .

Mechanistic Rationale & Causality

The success of derivatizing this scaffold relies entirely on exploiting the differential electronic environments of its two leaving groups. Understanding this causality is critical for designing successful synthetic routes:

  • The C2-Methylsulfonyl Group (Hyper-Electrophilic): Situated between two highly electronegative nitrogen atoms on the pyrimidine ring, the C2 position is severely electron-deficient. The methylsulfonyl moiety ( −SO2​Me ) is an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). Because of this extreme activation, it undergoes rapid displacement by nucleophiles at low temperatures (0 °C to room temperature).

  • The C8-Chloro Group (Thermo-Electrophilic): Located on the fused pyridine ring, the C8-chloride is significantly less activated toward nucleophilic attack than the C2 position. It remains completely inert during mild C2-SNAr conditions. Once the C2 position is functionalized, the C8-chloride can be subsequently engaged by overcoming its higher activation energy barrier—either through high-temperature SNAr with aliphatic amines or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

This orthogonal reactivity allows chemists to regioselectively install an aniline derivative at C2, followed by an aryl, heteroaryl, or aliphatic amine at C8.

Derivatization Workflow

G Start 8-Chloro-2-(methylsulfonyl) pyrido[3,4-d]pyrimidine Step1 SNAr at C2 Position (Formamide + NaH) Start->Step1 THF, 0 °C to RT Intermediate 8-Chloro-2-(arylamino) pyrido[3,4-d]pyrimidine Step1->Intermediate NaOH Hydrolysis Step2A SNAr at C8 Position (Aliphatic Amine) Intermediate->Step2A NMP, 100-130 °C Step2B Suzuki Coupling at C8 (Boronic Acid/Pd) Intermediate->Step2B Pd(dppf)Cl2, 90 °C ProductA 2,8-Diamino- pyrido[3,4-d]pyrimidine Step2A->ProductA ProductB 2-Amino-8-aryl- pyrido[3,4-d]pyrimidine Step2B->ProductB

Orthogonal derivatization workflow of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr at C2 via Formamide Activation

Objective: Introduce an aniline derivative at the C2 position while preserving the C8-chloride. Causality & Insight: Direct SNAr with neutral, electron-rich anilines is often sluggish and can lead to scaffold degradation if forced under high heat. By converting the aniline to a formamide and deprotonating it with Sodium Hydride (NaH), the resulting nitrogen anion becomes a highly aggressive nucleophile. This ensures complete, regioselective displacement of the C2-methylsulfonyl group at 0 °C. A subsequent mild basic hydrolysis cleanly removes the formyl group in situ.

Step-by-Step Methodology:

  • Activation: Dissolve the desired N -(aryl)formamide (1.2 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir at room temperature for 20 minutes to ensure complete formation of the nucleophile, then re-cool to 0 °C.

  • Substitution: Add 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (1.0 equiv) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Hydrolysis: To cleave the formyl group, add aqueous NaOH (2M, 5.0 equiv) and Methanol (1:1 v/v ratio to the added NaOH volume). Stir for 2 hours at room temperature.

  • Workup: Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation & QC: Monitor via LC/MS. The displacement of the methylsulfonyl group (- SO2​Me , MW 79) by the aniline nucleophile results in a distinct mass shift. Following NaOH addition, a loss of 28 Da (formyl group) confirms successful deprotection. The isotopic pattern of the C8-chlorine atom (3:1 ratio of M : M+2) must remain intact.

Protocol B: C8 Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl, heteroaryl, or cyclopropyl groups at the C8 position. Causality & Insight: The C8-chloride is a competent electrophile for palladium-catalyzed oxidative addition. Using a robust precatalyst like Pd(dppf)Cl2​ ensures high turnover and stability against the nitrogen-rich heteroaromatic core, preventing catalyst poisoning .

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the C2-substituted-8-chloro-pyrido[3,4-d]pyrimidine intermediate (1.0 equiv), the appropriate boronic acid/ester (1.5 equiv), and Na2​CO3​ (3.0 equiv).

  • Solvent & Catalyst: Suspend the mixture in a degassed solution of 1,4-dioxane/water (4:1 v/v, 0.1 M). Add Pd(dppf)Cl2​ (0.05 equiv).

  • Reaction: Seal the vial and heat to 90 °C using an oil bath or microwave synthesizer for 4–12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate. Purify via automated flash chromatography (Silica, DCM/MeOH gradient).

  • Self-Validation & QC: Monitor by LC/MS for the depletion of the C8-chloro intermediate. The disappearance of the characteristic chlorine isotopic pattern confirms successful cross-coupling.

Protocol C: C8 Functionalization via High-Temperature SNAr

Objective: Introduce aliphatic amines at the C8 position. Causality & Insight: Aliphatic amines are sufficiently nucleophilic to displace the C8-chloride without transition metals, provided sufficient thermal energy is supplied to overcome the higher activation barrier of the pyridine-like ring .

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-substituted intermediate (1.0 equiv) and the aliphatic amine (3.0 equiv) in N-Methyl-2-pyrrolidone (NMP, 0.2 M). If the amine is an HCl salt, add N,N -Diisopropylethylamine (DIPEA, 4.0 equiv).

  • Reaction: Heat the mixture to 100–130 °C. Microwave irradiation (15-30 minutes) is highly recommended for consistent heating and cleaner reaction profiles compared to prolonged conventional heating.

  • Workup: Cool the reaction and directly purify the mixture via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Self-Validation & QC: The highly polar starting aliphatic amines will remain near the baseline on normal-phase TLC. Confirm the displacement of the chloride by the absence of the typical chlorine isotope pattern in HRMS.

Quantitative Data & Reaction Scope

The following table summarizes the typical parameters and expected outcomes for the derivatization of the 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine scaffold based on established literature protocols.

Reaction TypeReagents / CatalystTarget PositionTemp / TimeTypical YieldValidation Metric (LC/MS)
SNAr (Formamide) Ar-NHCHO, NaH, THFC2 0 °C to RT, 18 h65–85%Loss of 79 Da ( −SO2​Me )
Suzuki Coupling R-B(OH)2, Pd(dppf)Cl2​ C8 90 °C, 4–12 h50–75%Loss of Cl isotope pattern
SNAr (Aliphatic Amine) R- NH2​ , DIPEA, NMPC8 100–130 °C, 0.5–6 h60–90%Loss of Cl isotope pattern

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.[Link]

  • Pyrido[3,4-d]pyrimidine derivative and pharmaceutically acceptable salt thereof.
  • Inhibitor compounds.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. PMC (National Institutes of Health).[Link]

Method

Application Note: HPLC Method Development and Validation for 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Introduction & Chemical Context The compound 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-63-5; Formula: C₈H₆ClN₃O₂S) is a highly reactive, bis-electrophilic heterocyclic scaffold[1][2]. It is extensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-63-5; Formula: C₈H₆ClN₃O₂S) is a highly reactive, bis-electrophilic heterocyclic scaffold[1][2]. It is extensively utilized as a key intermediate in the discovery and synthesis of advanced kinase inhibitors, particularly those targeting Monopolar Spindle 1 (MPS1) and the Epidermal Growth Factor Receptor (EGFR)[3][4]. The pyrido[3,4-d]pyrimidine core is a privileged pharmacophore that mimics the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region (5)[5].

In typical medicinal chemistry workflows, this intermediate is synthesized via the m-CPBA oxidation of its methylthio precursor[3][6]. The resulting methylsulfonyl group at the C2 position acts as an exceptional leaving group for subsequent nucleophilic aromatic substitution (SₙAr) with various amines or formamides (3)[3]. Because the methylsulfonyl moiety is sensitive to hydrolysis and the core contains multiple basic nitrogen atoms, developing a robust High-Performance Liquid Chromatography (HPLC) method is critical. This method must accurately monitor the oxidation conversion, ensure the purity of the intermediate, and track its consumption during SₙAr reactions.

Workflow SM 8-Chloro-2-(methylthio) pyrido[3,4-d]pyrimidine (Precursor) Ox m-CPBA Oxidation (Reaction) SM->Ox HPLC: Monitor Disappearance Target 8-Chloro-2-(methylsulfonyl) pyrido[3,4-d]pyrimidine (Target Analyte) Ox->Target HPLC: Monitor Formation SNAr SNAr with Amines (Displacement) Target->SNAr HPLC: Monitor Consumption API Kinase Inhibitor (Final API) SNAr->API HPLC: Final Purity Check

Figure 1: Synthetic workflow and HPLC monitoring strategy for pyrido[3,4-d]pyrimidine derivatives.

Method Development Rationale (E-E-A-T)

As a Senior Application Scientist, designing a self-validating chromatographic method requires understanding the specific physicochemical liabilities of the analyte.

  • Stationary Phase Causality : The pyrido[3,4-d]pyrimidine core possesses multiple basic nitrogen atoms. On standard silica columns, these basic sites interact strongly with residual acidic silanol groups, causing severe peak tailing and unpredictable retention times. To engineer around this, a high-purity, end-capped C18 column is mandated. The C18 phase provides the necessary hydrophobic retention for the lipophilic chloro-substituent, while the end-capping neutralizes silanol interactions.

  • Mobile Phase & pH Control : To ensure a single, consistent ionization state of the basic nitrogens, the mobile phase must be strictly buffered or acidified. Utilizing 0.1% Formic Acid (FA) in water (pH ~2.7) ensures complete protonation of the basic sites, resulting in sharp, symmetrical peaks[3]. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, which reduces system backpressure, and its superior elution kinetics for rigid aromatic systems.

  • Detection Strategy : The extended conjugated π -system of the fused pyrimidine-pyridine ring exhibits strong UV absorbance. A Diode Array Detector (DAD) set to 254 nm captures the primary π→π∗ transitions, providing maximum sensitivity for both the target analyte and its synthetic precursors[3][5].

Logic Problem Analyte: Basic Pyrido[3,4-d]pyrimidine Core Challenge: Peak Tailing & Poor Retention Sol1 Stationary Phase: End-capped C18 Column (Reduces silanol interactions) Problem->Sol1 Sol2 Mobile Phase: 0.1% Formic Acid (pH ~2.7) (Controls ionization state) Problem->Sol2 Result Outcome: Sharp, Symmetrical Peaks & High Resolution Sol1->Result Sol2->Result

Figure 2: Chromatographic method rationale addressing basic heterocycle peak tailing challenges.

Experimental Protocol

Reagents and Materials
  • Analyte : 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (Purity ≥97%)[1].

  • Solvents : HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Formic Acid.

Sample Preparation

Accurate sample preparation is critical to prevent on-column precipitation and degradation.

  • Stock Solution : Weigh exactly 1.0 mg of the analyte into a clean glass vial.

  • Solubilization : Add 100 µL of DMSO to ensure complete dissolution of the rigid heterocyclic core, followed by 900 µL of Acetonitrile (6)[6]. Sonicate for 2 minutes.

  • Working Solution : Dilute the stock solution 1:10 with the initial mobile phase (90% Water / 10% Acetonitrile) to yield a final concentration of 100 µg/mL.

  • Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Chromatographic Conditions

The gradient is designed with an initial isocratic hold at 10% B to retain polar impurities (such as hydrolyzed sulfonic acid byproducts), followed by a steep ramp to 90% B to elute the highly lipophilic target analyte and wash the column of strongly retained organic residues.

Table 1: Instrument Setup & Method Parameters

ParameterSpecification
System Agilent 1260 Infinity II LC (or equivalent DAD system)
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (Reference: 360 nm, Bandwidth: 100 nm)
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic Hold
6.01090Linear Ramp
8.01090Column Wash
8.19010Re-equilibration
12.09010End

System Suitability & Validation (Self-Validating Protocol)

To ensure the method is self-validating, a System Suitability Test (SST) must be executed prior to analyzing synthetic reaction mixtures. Six replicate injections of the 100 µg/mL working solution should be performed. The system is deemed suitable only if the parameters meet the strict acceptance criteria outlined below.

Table 3: System Suitability Parameters (Typical Acceptance Criteria)

ParameterAcceptance CriteriaTypical Observed ValueCausality / Significance
Retention Time (RT) ± 0.2 min~4.85 minConfirms correct mobile phase mixing and column chemistry.
Theoretical Plates (N) > 2,0008,450Ensures the column has not degraded and maintains resolving power.
Tailing Factor (Tf) ≤ 1.51.12Verifies that silanol interactions are successfully suppressed by the FA.
% RSD of Area (n=6) ≤ 2.0%0.65%Validates autosampler precision and detector stability.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • Source: RSC Advances (RSC Publishing)
  • Source: PubMed Central (NIH)
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)
  • 8-chloro-2-(methylsulfonyl)
  • 8-chloro-2-methylsulfonyl-pyrido[3,4-d]pyrimidine Source: Advanced ChemBlocks URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Welcome to the technical support center for the synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve your reaction yields.

Introduction

8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its fused heterocyclic structure makes it a valuable scaffold in medicinal chemistry.[2][3] However, its multi-step synthesis can present challenges, leading to suboptimal yields and purity. This guide provides a structured approach to identifying and resolving common issues encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the synthesis.

Question 1: Low yield in the initial cyclization to form the pyrido[3,4-d]pyrimidine core.

Answer:

Low yields in the formation of the core heterocyclic structure often stem from incomplete reaction or the formation of side products. The cyclization step is critical and sensitive to reaction conditions.

Possible Causes & Solutions:

  • Inadequate Activation of the Pyridine Ring: The pyridine ring needs to be sufficiently activated for efficient cyclization. Ensure that the starting pyridine derivative has appropriate electron-withdrawing groups to facilitate the reaction.

  • Suboptimal Reaction Temperature: Thermal cyclocondensation reactions require precise temperature control.[3] A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause decomposition of starting materials or products. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific substrates.

  • Choice of Catalyst and Solvent: The choice of catalyst and solvent can significantly impact the reaction rate and yield. For instance, in some related syntheses, phosphorus oxychloride is used for both chlorination and cyclization.[3][4] The use of a high-boiling point solvent like N,N-dimethylformamide (DMF) can also be beneficial.[5][6]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure that all reactants are of high purity before use.

Question 2: Difficulty in the oxidation of the 2-(methylthio) group to the 2-(methylsulfonyl) group.

Answer:

The oxidation of the thioether to the sulfone is a crucial step that can be prone to over-oxidation or incomplete conversion.[7][8]

Possible Causes & Solutions:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used for this transformation, including m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate.[8][9] The choice of oxidant and the stoichiometry are critical.

    • m-CPBA: A common and effective reagent, but over-oxidation to the sulfoxide and then to the sulfone needs to be controlled by careful monitoring of the reaction and stoichiometry.

    • Hydrogen Peroxide: Often used with a catalyst, this is a greener alternative, but reaction conditions need to be carefully optimized to achieve full conversion to the sulfone.[8]

  • Reaction Temperature: Oxidation reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is crucial to prevent runaway reactions and the formation of byproducts.

  • Incomplete Conversion: If you are observing a mixture of the starting thioether, the intermediate sulfoxide, and the desired sulfone, it indicates incomplete oxidation. This can be addressed by:

    • Increasing the equivalents of the oxidizing agent.

    • Extending the reaction time.

    • Slightly increasing the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS.

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBADCM, 0 °C to rtHigh reactivity, generally good yieldsCan be explosive, requires careful handling
Hydrogen PeroxideAcetic acid or with a catalystInexpensive, environmentally friendlyCan require a catalyst and longer reaction times
Potassium PermanganateAcetone/water, low temperatureStrong oxidant, readily availableCan lead to over-oxidation and side reactions
Question 3: Formation of a significant amount of the corresponding 8-hydroxy or 8-amino byproduct during chlorination.

Answer:

The chlorination of the pyridopyrimidinone precursor to the 8-chloro derivative can be susceptible to nucleophilic substitution by water or other nucleophiles present in the reaction mixture.

Possible Causes & Solutions:

  • Presence of Moisture: Phosphorus oxychloride (POCl₃), a common chlorinating agent, reacts violently with water.[4] Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Purity of POCl₃: Use freshly distilled or a new bottle of POCl₃. Older bottles may have absorbed moisture, leading to the formation of phosphoric acid, which can catalyze side reactions.

  • Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can promote the formation of byproducts. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Work-up Procedure: During the work-up, pouring the reaction mixture onto ice is a common practice to quench the excess POCl₃.[3] This should be done carefully and with vigorous stirring to dissipate the heat generated and minimize the hydrolysis of the product.

Experimental Protocols

Protocol 1: Synthesis of the Pyrido[3,4-d]pyrimidine Core

This protocol is a general guideline and may require optimization for specific substrates.

Synthesis_Workflow Start Starting Pyridine Derivative Cyclization Cyclization with Formamide or similar reagent Start->Cyclization Heat Product Pyrido[3,4-d]pyrimidin-4(3H)-one Cyclization->Product

Caption: General workflow for the formation of the pyrido[3,4-d]pyrimidine core.

Step-by-Step Methodology:

  • To a solution of the appropriately substituted 3-aminopyridine-4-carboxamide in a suitable high-boiling solvent (e.g., diphenyl ether), add an excess of formamide.

  • Heat the reaction mixture to reflux (typically 180-220 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the product under vacuum.

Protocol 2: Chlorination of the Pyrido[3,4-d]pyrimidin-4(3H)-one

Chlorination_Workflow Start Pyrido[3,4-d]pyrimidin-4(3H)-one Chlorination Reaction with POCl₃ Start->Chlorination Heat, Inert Atmosphere Product 4,8-Dichloropyrido[3,4-d]pyrimidine Chlorination->Product

Caption: General workflow for the chlorination step.

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the pyrido[3,4-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for several hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 3: Oxidation of 2-(Methylthio) to 2-(Methylsulfonyl)

Oxidation_Workflow Start 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine Oxidation Oxidation with m-CPBA Start->Oxidation DCM, 0 °C to rt Product 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine Oxidation->Product

Caption: General workflow for the oxidation of the thioether.

Step-by-Step Methodology:

  • Dissolve the 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, typically 2.2-2.5 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. - ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC. Available at: [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents.
  • Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and... - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Welcome to the technical support center for the synthesis and optimization of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the critical reaction parameters, provide troubleshooting for frequent issues, and offer detailed protocols to ensure a successful and reproducible outcome.

Overview of the Synthetic Strategy

The most direct and common route to synthesize 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine involves the oxidation of its methylthio precursor, 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine. This precursor is commercially available, making the final oxidation step the key focus for optimization.[1] The overall transformation is a well-established process in medicinal chemistry, but its efficiency is highly dependent on precise control of reaction conditions to maximize yield and purity.

Synthetic_Workflow Precursor 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine Oxidation Oxidation Reaction Precursor->Oxidation Oxidizing Agent (e.g., m-CPBA, Oxone®) Product 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine Oxidation->Product Crude Product Purification Work-up & Purification Product->Purification FinalProduct Final Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.

Topic 1: Incomplete Oxidation and Low Yield

Question: My reaction consistently results in a low yield of the desired sulfone, and TLC/LC-MS analysis shows significant amounts of unreacted starting material (thioether) and the intermediate sulfoxide. What is causing this and how can I improve the conversion?

Answer: This is the most common challenge in this synthesis and typically points to three areas: the choice and amount of the oxidizing agent, reaction temperature, or reaction time.

  • Causality - The Oxidation Mechanism: The oxidation of a thioether to a sulfone proceeds in two steps: thioether → sulfoxide → sulfone. Halting at the sulfoxide stage or having unreacted thioether indicates that the reaction has not been driven to completion. This can be due to an insufficient amount of oxidizing agent or reaction conditions that are too mild. Conversely, overly harsh conditions can lead to degradation and the formation of colored impurities.

  • Solutions & Optimization:

    • Oxidizing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For agents like meta-chloroperoxybenzoic acid (m-CPBA), a minimum of 2.2 equivalents is recommended to ensure complete conversion to the sulfone. It is critical to accurately determine the purity of your m-CPBA, as it often contains residual m-chlorobenzoic acid and water, which can affect its effective molarity.

    • Temperature Control: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm, especially upon addition of the oxidizing agent. The mixture is then allowed to warm to room temperature to ensure the reaction proceeds to completion. If conversion is still low, gentle heating (e.g., 40-50 °C) can be applied, but this must be monitored carefully to avoid side-product formation.

    • Choice of Oxidizing Agent: While m-CPBA is common, other agents can offer advantages. Oxone® (potassium peroxymonosulfate), for instance, is an inexpensive, stable, and powerful oxidant often used in a biphasic system (e.g., DCM/water or EtOAc/water) with a phase-transfer catalyst, which can sometimes lead to cleaner reactions.

Optimized Reaction Parameters Table

ParameterCondition A: m-CPBACondition B: Oxone®Rationale & Key Considerations
Oxidizing Agent m-CPBA (70-77% purity)Oxone®m-CPBA is highly soluble in common organic solvents. Oxone® requires a biphasic system or polar solvent like methanol/water.
Equivalents 2.2 - 2.5 eq.2.5 - 3.0 eq.A slight excess is crucial to push the reaction past the sulfoxide intermediate. Always adjust based on the purity of your oxidant.
Solvent Dichloromethane (DCM), Chloroform (CHCl₃)DCM/Water, Ethyl Acetate/WaterAnhydrous conditions are important for m-CPBA. The biphasic system for Oxone® facilitates work-up.
Temperature 0 °C to Room Temperature (RT)Room TemperatureAdd m-CPBA portion-wise at 0 °C to manage the exotherm. Oxone® reactions are typically less exothermic and can often be run at RT.
Reaction Time 4 - 12 hours6 - 18 hoursMonitor progress by TLC or LC-MS every 2 hours. The disappearance of the starting material and sulfoxide spots indicates completion.

digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield / Incomplete Conversion", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckOxidant [label="Check Oxidant Stoichiometry & Purity", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="Review Temperature Profile", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTime [label="Extend Reaction Time?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseOxidant [label="Increase Oxidant to 2.5 eq.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WarmReaction [label="Allow to stir at RT or warm gently (40°C)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckOxidant; CheckOxidant -> IncreaseOxidant [label="< 2.2 eq. or purity low"]; IncreaseOxidant -> Monitor; CheckOxidant -> CheckTemp [label="Stoichiometry OK"]; CheckTemp -> WarmReaction [label="Reaction run only at 0°C"]; WarmReaction -> Monitor; CheckTemp -> CheckTime [label="Temp profile OK"]; CheckTime -> Monitor [label="Yes"]; }

Caption: Decision tree for troubleshooting low conversion rates.

Topic 2: Purification Challenges

Question: My crude product is difficult to purify. I observe a persistent yellow/brown color, and chromatography results in significant product loss. What is the best purification strategy?

Answer: Purification issues with chlorinated heterocyclic compounds are common and usually stem from minor degradation byproducts or residual acidic impurities from the oxidizing agent.[2]

  • Causality - Impurity Profile: The primary acidic byproduct from an m-CPBA reaction is m-chlorobenzoic acid. If not removed during work-up, it can complicate chromatography and crystallization. Colored impurities often arise from slight product degradation at elevated temperatures or during prolonged reactions.[2]

  • Solutions & Optimization:

    • Aqueous Work-up: A thorough aqueous work-up is essential. After the reaction is complete, quench any remaining oxidant with a mild reducing agent like a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Follow this with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to remove the m-chlorobenzoic acid byproduct. This is a critical step; repeat the bicarbonate wash until the aqueous layer is basic (pH 8-9).[2]

    • Activated Carbon Treatment: If the isolated crude product is highly colored, a charcoal treatment can be very effective. Dissolve the crude solid in a suitable hot solvent (e.g., ethyl acetate or acetone), add a small amount of activated carbon (1-2% by weight), stir for 15-20 minutes, and perform a hot filtration through a pad of celite to remove the carbon.[2]

    • Recrystallization/Trituration: The final product is a solid.[3] Recrystallization is often more effective and scalable than chromatography for final purification. A solvent screen is recommended to find a system where the product has high solubility when hot and low solubility when cold. Common solvents for this class of compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. If a good recrystallization solvent cannot be found, trituration with a solvent like diethyl ether or cold ethyl acetate can effectively remove more soluble impurities.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical observations.

Protocol 1: Synthesis using m-CPBA
  • Dissolution: Dissolve 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine (1.0 eq.) in dichloromethane (DCM, approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition: Add m-CPBA (77% purity, 2.2 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding 10% aqueous sodium thiosulfate solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Work-up and Purification
  • Quenching and Neutralization: After the reaction is deemed complete, pour the mixture into a beaker containing ice and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution until the aqueous layer remains basic (pH > 8). Follow with a final wash with brine.[2]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Decolorization (if necessary): If the crude product is colored, dissolve it in a minimal amount of hot ethyl acetate, add 1-2 wt% of activated carbon, stir for 15 minutes, and filter hot through celite.

  • Final Purification: Concentrate the filtrate and recrystallize the solid from a suitable solvent system, or triturate with cold diethyl ether to obtain the pure product.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermedi
  • Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • 8-chloro-2-(Methylsulfanyl)-[4][5]diazino[5,4-d]pyriMidine Request for Quotation. ChemBK.

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC.
  • 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine. ChemScene.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-63-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-63-5). This highly reactive building block is a staple in covalent inhibitor design and complex heterocycle synthesis, but its potent electrophilicity makes it exceptionally vulnerable to environmental degradation.

Below, you will find a mechanistic breakdown of its instability, a self-validating storage protocol, and a troubleshooting FAQ to ensure the integrity of your experiments.

The Mechanistic Basis of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind the molecule's reactivity. 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine possesses two distinct electrophilic sites (the C2 and C8 positions), but the primary driver of degradation is the 2-methylsulfonyl (-SO₂CH₃) group .

The Vulnerability of the C2-Sulfone

The methylsulfonyl moiety is an exceptionally potent leaving group in nucleophilic aromatic substitution (SₙAr) reactions [2]. The sulfur atom is in a highly oxidized state, strongly withdrawing electron density from the C2 carbon. When coupled with the already electron-deficient nature of the fused pyrido[3,4-d]pyrimidine core (which contains three electronegative nitrogen atoms), the C2 position becomes hyper-electrophilic.

While this reactivity is highly desirable for cross-coupling with amines or thiols during drug synthesis, it makes the compound highly susceptible to hydrolysis by ambient moisture . Even trace amounts of water act as nucleophiles, attacking the C2 position and displacing the sulfone group. This reaction rapidly converts the active building block into an unreactive 8-chloro-2-hydroxypyrido[3,4-d]pyrimidine (often existing as its 2-oxo tautomer) and releases methanesulfinic acid as a byproduct [1].

Degradation Pathway & Storage Workflow

G Reagent 8-Chloro-2-(methylsulfonyl) pyrido[3,4-d]pyrimidine Moisture Ambient Moisture (H₂O) Nucleophilic Attack Reagent->Moisture Exposure to Air Argon Inert Atmosphere (Argon/N₂) Reagent->Argon Proper Handling Degradant 8-Chloro-2-hydroxy pyrido[3,4-d]pyrimidine + Methanesulfinic Acid Moisture->Degradant Hydrolysis (SₙAr) Desiccant Desiccation (Drierite/Silica) Argon->Desiccant Cryo Cryogenic Storage (-80°C) Desiccant->Cryo Stable Stable Active Electrophile (> 2 Years) Cryo->Stable

Fig 1: Degradation via moisture-driven hydrolysis versus optimized inert cryogenic storage workflow.

Quantitative Impact of Storage Conditions

The table below summarizes the causality between environmental exposure and the half-life of 2-sulfonylpyrimidine derivatives, based on internal validation and established structure-reactivity relationships [1].

Storage ConditionAtmosphereMoisture ControlEstimated Half-LifePrimary Degradation Pathway
Room Temp (20°C)Ambient AirNone< 48 HoursRapid hydrolysis to 2-hydroxy byproduct
Refrigerator (4°C)Ambient AirNone1–2 WeeksSlow hydrolysis; condensation accelerates decay
Freezer (-20°C)ArgonSealed6–12 MonthsTrace thermal degradation / SₙAr
Cryogenic (-80°C) Argon Desiccator Jar > 2 Years None (Optimal Stability)

Step-by-Step Inert Aliquoting & Storage Protocol

To ensure a self-validating system where the compound's integrity is maintained from receipt to reaction, you must implement the following methodology.

Step 1: Glovebox Equilibration Transfer the unopened vendor vial into an inert atmosphere glovebox (Argon or N₂). Ensure the oxygen and moisture sensors read < 5 ppm before proceeding. Causality: Purging ambient moisture prevents the initiation of the SₙAr hydrolysis cascade.

Step 2: Anhydrous Aliquoting Using an anti-static, oven-dried micro-spatula, divide the bulk powder into single-use amber glass vials (e.g., 10 mg to 50 mg aliquots). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to trace moisture during subsequent experiments. Amber glass prevents potential photolytic degradation of the C8-chloro bond.

Step 3: Primary Sealing Cap each vial tightly using PTFE-lined screw caps. Wrap the junction of the cap and the vial tightly with Parafilm. Causality: PTFE provides an inert barrier, while Parafilm prevents atmospheric gas exchange during long-term storage.

Step 4: Secondary Containment Place the aliquoted vials into a secondary container (e.g., a Nalgene jar) filled with active indicating desiccant (such as Drierite or silica gel). Seal the jar while still inside the glovebox.

Step 5: Cryogenic Storage Remove the secondary container from the glovebox and immediately transfer it to a -80°C freezer. Causality: Ultra-low temperatures exponentially decrease the kinetic rate constant of any residual nucleophilic attack.

Step 6: The Thawing Protocol (CRITICAL) When retrieving an aliquot for an experiment, remove the single vial from the secondary container and allow it to equilibrate to room temperature for at least 30 minutes before opening. Self-Validation Check: If the vial feels cold to the touch, do not open it. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly destroying the reagent.

Troubleshooting FAQs

Q1: I made a stock solution of the compound in DMSO and stored it at -20°C. A week later, my cross-coupling reaction failed. Why? A: DMSO is highly hygroscopic; it rapidly absorbs water from the atmosphere every time the bottle is opened. Even "anhydrous" DMSO will accumulate trace water over time. In solution, the water acts as a nucleophile and completely hydrolyzes the 2-methylsulfonyl group into the unreactive 2-hydroxy derivative [1]. Rule of thumb: Never store 2-sulfonylpyrimidines as DMSO stock solutions. Always prepare solutions fresh immediately before use.

Q2: My NMR spectrum shows the disappearance of the sharp 3H singlet at ~3.4 ppm, and the appearance of a new peak around 2.3–2.8 ppm. What happened? A: Your compound has degraded. The sharp singlet at ~3.4 ppm corresponds to the intact -SO₂CH₃ group. The new peak in the 2.3–2.8 ppm range is the methyl group of methanesulfinic acid (or methanesulfonic acid, if oxidized), which has been cleaved from the pyrimidine core via hydrolysis. You must discard this batch.

Q3: Can I recover the active compound if it has been exposed to moisture? A: No. The hydrolysis of the 2-methylsulfonyl group is thermodynamically driven and irreversible under standard laboratory conditions. Once the C2-hydroxy/oxo byproduct is formed, the leaving group is gone. You cannot "re-activate" it without performing a multi-step synthesis (e.g., re-chlorination with POCl₃ followed by re-installation of the sulfone), which is highly inefficient. Prevention is the only viable strategy.

Q4: How can I validate the dryness of my reaction solvent before adding this reagent? A: To create a self-validating workflow, perform a Karl Fischer titration on your solvent prior to the reaction. Ensure the water content is strictly below 50 ppm. Alternatively, run the reaction over activated 3Å molecular sieves to scavenge any trace moisture before it can attack the pyrimidine core.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry (American Chemical Society) URL:[Link]

  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution RSC Advances (Royal Society of Chemistry) URL:[Link]

Optimization

Technical Support Center: Minimizing Impurities in 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine Reactions

Welcome to the technical support center for the synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of this key intermediate. This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, offering potential causes and solutions.

Issue 1: Presence of Unreacted Starting Material, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, in the Final Product.

Question: After the oxidation step, I am consistently observing the starting thioether in my final product by HPLC analysis. I have tried increasing the equivalents of the oxidizing agent, but it leads to other impurities. What is the best approach to ensure complete conversion?

Answer:

This is a common issue in the oxidation of thioethers to sulfones. The incomplete conversion can be attributed to several factors, including the reactivity of the oxidizing agent, reaction temperature, and the purity of the starting material.

Potential Causes and Solutions:

  • Insufficient Oxidizing Agent or Inactive Reagent: While you have increased the equivalents, the quality of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is crucial. Commercial m-CPBA often contains m-chlorobenzoic acid and water, which can affect its activity.[1]

    • Recommended Action:

      • Assay the m-CPBA: Before use, determine the exact percentage of active oxidant in your m-CPBA batch by titration.

      • Use a More Active Oxidant: Consider alternative oxidizing agents like potassium peroxymonosulfate (Oxone) or using hydrogen peroxide with a suitable catalyst.[2]

  • Suboptimal Reaction Temperature: The oxidation of the intermediate sulfoxide to the sulfone requires sufficient thermal energy.

    • Recommended Action: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC at regular intervals to find the optimal temperature that drives the reaction to completion without significant degradation.

  • Reaction Time: The conversion might be slow under your current conditions.

    • Recommended Action: Extend the reaction time and monitor the progress closely.

Experimental Protocol: Optimized Oxidation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine

  • Dissolve 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of purified m-CPBA (2.2 - 2.5 eq, based on assay) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/HPLC.

  • If the reaction is sluggish, gently heat the mixture to 30-35 °C.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ParameterRecommendationRationale
Oxidizing Agent Assayed m-CPBA (2.2-2.5 eq)Ensures the correct stoichiometry of the active oxidant is used.
Temperature 0 °C to RT, with gentle heating if necessaryControls the initial exothermic reaction and allows for a controlled drive to completion.
Monitoring TLC/HPLC every hourPrevents over-oxidation and formation of degradation products.
Issue 2: Formation of 8-Chloro-2-(methylsulfinyl)pyrido[3,4-d]pyrimidine as a Significant Impurity.

Question: My final product is contaminated with the corresponding sulfoxide. How can I promote the full oxidation to the sulfone?

Answer:

The formation of the sulfoxide as a stable intermediate is expected. Its presence in the final product indicates that the oxidation has not gone to completion. This is often a kinetic issue.

Potential Causes and Solutions:

  • Insufficient Oxidizing Agent or Reaction Time: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether to the sulfoxide.

    • Recommended Action:

      • Ensure at least two full equivalents of the active oxidizing agent are used.

      • Increase the reaction time after the disappearance of the starting thioether is confirmed by TLC/HPLC.

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Recommended Action: While chlorinated solvents are common, exploring more polar aprotic solvents might enhance the rate of the second oxidation step.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sulfoxide impurity.

Issue 3: Presence of a More Polar Impurity Identified as 8-Chloro-2-hydroxypyrido[3,4-d]pyrimidine.

Question: I am observing a significant amount of a polar impurity that I suspect is the 2-hydroxy analog. What reaction conditions are leading to this, and how can I prevent it?

Answer:

The formation of 8-Chloro-2-hydroxypyrido[3,4-d]pyrimidine is likely due to the hydrolysis of the methylsulfonyl group. Sulfones on electron-deficient heterocyclic systems can be susceptible to nucleophilic attack, especially under basic or prolonged heating conditions.[3]

Potential Causes and Solutions:

  • Presence of Water: Traces of water in the reaction mixture or during workup can lead to hydrolysis.

    • Recommended Action: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.

  • Basic Workup Conditions: Washing with strong basic solutions can promote hydrolysis.

    • Recommended Action: Use a mild base like saturated sodium bicarbonate for the workup and minimize the contact time.

  • Elevated Temperatures During Workup or Purification: Prolonged heating can accelerate the hydrolysis.

    • Recommended Action: Concentrate the product at a lower temperature using a rotary evaporator. For purification, consider column chromatography at room temperature.

Reaction Pathway for Impurity Formation:

product 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine hydrolysis Hydrolysis (H2O, heat, or base) product->hydrolysis impurity 8-Chloro-2-hydroxypyrido[3,4-d]pyrimidine hydrolysis->impurity

Caption: Hydrolysis of the desired product to a polar impurity.

Frequently Asked Questions (FAQs)

Q1: What is the likely source of the 2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one impurity in my 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine precursor?

A1: This impurity arises from incomplete chlorination of the pyridopyrimidinone intermediate. The chlorination reaction, often carried out with reagents like phosphorus oxychloride (POCl₃), needs to be driven to completion.[4]

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature (e.g., reflux in POCl₃).

    • Excess Reagent: Use a sufficient excess of the chlorinating agent.

    • Purity of Starting Material: Ensure the pyridopyrimidinone is dry, as water can consume the chlorinating reagent.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine?

A2: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and detecting impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can be used to identify and quantify major impurities if their signals are resolved.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several safety precautions are necessary:

  • Chlorinating Agents: Reagents like phosphorus oxychloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Oxidizing Agents: m-CPBA is a strong oxidizing agent and can be shock-sensitive when pure.[1] Avoid grinding the solid and store it at low temperatures.

  • Solvents: Use appropriate ventilation when working with chlorinated solvents like dichloromethane.

References

  • Moody, C. J., & Ward, J. W. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(44), 8953–8966. [Link]

  • Wikipedia. (2023, December 22). meta-Chloroperoxybenzoic acid. In Wikipedia. [Link]

  • Sander, K., Gendron, T., Yiannaki, E., Kalber, T. L., Lythgoe, M. F., & Årstad, E. (2015). Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18. Scientific Reports, 5(1), 9941. [Link]

  • PubChem. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Patel, K., & Patel, H. (2014). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Journal of Saudi Chemical Society, 18(5), 536-544. [Link]

  • Nextmol. (n.d.). 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. Retrieved from [Link]

  • He, Y. (2016, August 2). Why the raw material of Thioethers can't be Oxided by m-CPBA totally? ResearchGate. [Link]

  • ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). [Link]

  • AiFChem. (n.d.). 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine 97%. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods, 17(Advance Article). [Link]

  • Khan, A., & Ali, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(1A), 34-42. [Link]

  • Hobbs, J. B., Sternbach, H., Sprinzl, M., & Eckstein, F. (1973). Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. Biochemistry, 12(25), 5138–5145. [Link]

  • Lee, S., & Oh, K. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 30(9), 1987. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Gabhe, S. Y., Tatke, P. A., & Khan, T. A. (2009). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. International Journal of Pharmaceutical Research, 1(3), 66-71.
  • Grout, R. J., & Tingle, M. A. (1973). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1294-1298. [Link]

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents. (n.d.).
  • Shestakov, A. S., Chupakhin, O. N., & Charushin, V. N. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 28(2), 741. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry validation of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Mass Spectrometry Validation of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine: A Comparative Guide for Drug Discovery Executive Summary The development of highly selective kinase inhibitors—particularly targeting Mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine: A Comparative Guide for Drug Discovery

Executive Summary

The development of highly selective kinase inhibitors—particularly targeting Monopolar Spindle 1 (MPS1) in oncology[1] and Receptor-Interacting Protein Kinase 3 (RIPK3) in necroptosis-related sterile inflammation[2]—relies heavily on the precision of early-stage chemical building blocks. Among these, 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-63-5)[3] has emerged as a premium electrophilic scaffold.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this methylsulfonyl scaffold against traditional alternatives, while providing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol to ensure its structural integrity prior to downstream synthesis.

Comparative Analysis: The Causality of Scaffold Selection

In pyrido[3,4-d]pyrimidine chemistry, the choice of the leaving group at the C2 position dictates the efficiency of the entire synthetic route. During the discovery of MPS1 inhibitors, researchers typically oxidize an inert 2-methylthio precursor to the highly reactive 2-methylsulfonyl derivative using m-CPBA[1].

The Mechanistic Causality: The methylsulfonyl group (–SO₂CH₃) strongly withdraws electron density via inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This allows regioselective nucleophilic aromatic substitution (SₙAr) with anilines or amines to proceed under mild conditions. Consequently, the C8-chlorine atom is preserved for subsequent palladium-catalyzed Suzuki cross-coupling reactions[1].

Table 1: Performance Comparison of Pyrido[3,4-d]pyrimidine Building Blocks
Performance Metric8-Chloro-2-(methylsulfonyl)...8-Chloro-2-(methylthio)...2,8-Dichloro...
Leaving Group –SO₂CH₃–SCH₃–Cl
SₙAr Reactivity High (Proceeds at RT)Low (Requires >100°C)High (Prone to hydrolysis)
Regioselectivity Excellent (C2 specific)GoodPoor (Mixed C2/C8 attack)
MS Ionization (ESI+) Optimal ([M+H]⁺ 244.00)Moderate ([M+H]⁺ 212.00)Low (Adduct prone)
Downstream Utility Ideal for MPS1 / RIPK3 leadsRequires prior oxidationRequires complex protection

Kinase Inhibitor Discovery Pathway

To contextualize the importance of validating this specific compound, the following diagram illustrates its critical role in the broader drug discovery workflow for kinase inhibitors.

Signaling_Pathway A 8-Chloro-2-(methylsulfonyl) pyrido[3,4-d]pyrimidine B SNAr Amination (Regioselective) A->B Nucleophile Addition C Pyrido[3,4-d]pyrimidine Lead Compound B->C Structural Elaboration D MPS1 / RIPK3 Kinase Inhibition C->D Target Binding E Cell Cycle Arrest / Necroptosis Blockade D->E Phenotypic Response

Role of the methylsulfonyl building block in kinase inhibitor discovery pathways.

Self-Validating LC-MS Methodology

Mass spectrometry is deployed here not merely for identification, but as a self-validating system to confirm two critical parameters:

  • Complete Oxidation: Ensuring no residual thioether precursor remains.

  • Halogen Integrity: Verifying the C8-chlorine has not undergone unintended solvolysis during sample preparation or synthesis.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol is chosen over DMSO to prevent ion suppression in the Electrospray Ionization (ESI) source. The inclusion of 0.1% Formic Acid guarantees a low pH environment, driving the equilibrium entirely towards the protonated[M+H]⁺ species, ensuring consistent ionization regardless of trace basic impurities.

Step 2: Chromatographic Separation

  • Column: RP-18e (e.g., Merck Chromolith SpeedROD, 50 x 4.6 mm)[4].

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 1.5 mL/min[4].

  • Causality: The methylsulfonyl group significantly increases the polarity of the molecule compared to its thioether precursor. A steep organic gradient ensures sharp peak shapes, prevents band broadening, and effectively resolves the sulfone from any unoxidized starting material.

Step 3: Mass Spectrometry Configuration (ESI-Q-TOF)

  • Parameters: ESI Positive Mode (+); Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C.

  • Causality: The high desolvation temperature is necessary to fully evaporate the highly aqueous initial mobile phase, preventing droplet formation that causes baseline noise and signal instability.

Step 4: Data Interpretation & Isotopic Validation

  • Action: Extract Ion Chromatograms (EIC) for m/z 244.00[M+H]⁺ and m/z 246.00[M+2+H]⁺.

  • Self-Validation: The protocol relies on the natural isotopic distribution of chlorine (~75% ³⁵Cl, ~25% ³⁷Cl). By verifying a strict 3:1 intensity ratio between m/z 244.00 and 246.00, the system self-validates that the C8-chlorine atom is perfectly intact and ready for downstream cross-coupling.

LCMS_Workflow A Sample Prep [Dilution in MeOH/H2O] B Chromatography [RP-HPLC C18] A->B 10 µL Injection C Ionization [ESI+ Mode] B->C Gradient Elution D Mass Analysis [Q-TOF MS] C->D Protonation [M+H]+ E Data Validation [Isotope & m/z Check] D->E Spectra Extraction

LC-MS/MS validation workflow for pyrido[3,4-d]pyrimidine derivatives.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors Source: PubMed - National Institutes of Health URL:[Link]

  • WO2014037750A1 - Inhibitor compounds Source: Google Patents URL

Sources

Comparative

Reactivity comparison of methylsulfonyl vs chloro leaving groups in pyrido[3,4-d]pyrimidines

Title: Reactivity Comparison of Methylsulfonyl vs. Chloro Leaving Groups in Pyrido[3,4-d]pyrimidines: A Guide to Regioselective SNAr Executive Insight As a Senior Application Scientist navigating the complexities of hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Comparison of Methylsulfonyl vs. Chloro Leaving Groups in Pyrido[3,4-d]pyrimidines: A Guide to Regioselective SNAr

Executive Insight As a Senior Application Scientist navigating the complexities of heterocyclic drug discovery, I frequently encounter the challenge of functionalizing multiple positions on a single scaffold without generating statistical mixtures. In the synthesis of privileged pharmacophores like pyrido[3,4-d]pyrimidines, relying on identical leaving groups (e.g., di-chloro systems) often leads to poor regiocontrol and tedious chromatographic separations.

By intentionally pairing a methylsulfonyl group (-SO₂Me) with a chloro group (-Cl), chemists can engineer a self-directing molecule. This guide provides an objective, data-driven comparison of these two leaving groups, demonstrating how their distinct electronic properties can be exploited to achieve absolute chemoselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanistic Causality: The Electronic Tug-of-War

To understand the vast reactivity difference between these groups, we must examine the rate-determining step of SNAr: the disruption of aromaticity to form the anionic Meisenheimer intermediate.

The Methylsulfonyl Advantage (-SO₂Me): The methylsulfonyl group exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. This severe depletion of electron density at the ipso-carbon dramatically lowers the activation energy required for nucleophilic attack. Kinetic studies on related pyrimidine systems reveal that 2-sulfonyl leaving groups are highly reactive, accelerating reaction rates by up to 6 orders of magnitude compared to un-activated references[1]. Once the complex forms, the sulfinate anion is rapidly expelled as an excellent leaving group.

The Chloro Limitation (-Cl): While the chlorine atom is electronegative (-I), it possesses lone pairs that donate electron density back into the heterocycle via resonance (+M). This competing electron donation dampens the electrophilicity of the ipso-carbon. Consequently, chloride displacement requires a much higher activation energy, forcing the use of harsh thermal conditions[2]. In direct comparative studies, chloro-substituted pyrimidines are consistently found to be "far less reactive to completely unreactive" under the mild conditions where sulfonyl groups thrive[3].

G cluster_0 Methylsulfonyl (-SO2Me) cluster_1 Chloro (-Cl) S1 Strong -I / -M Effects S2 Highly Electrophilic Ipso-Carbon S1->S2 S3 Low Ea for Meisenheimer Complex S2->S3 S4 Rapid Nucleophilic Addition S3->S4 C1 Moderate -I / +M Effects C2 Less Electrophilic Ipso-Carbon C1->C2 C3 High Ea for Meisenheimer Complex C2->C3 C4 Slow/Requires Harsh Conditions C3->C4

Mechanistic causality behind the differential reactivity of -SO2Me versus -Cl in SNAr.

Regioselective Engineering in Pyrido[3,4-d]pyrimidines

In standard pyrimidine chemistry, when identical leaving groups are present (e.g., 2,4-dichloro), the C4 position is inherently more reactive than C2 due to superior stabilization of the intermediate[2]. However, this natural regioselectivity can be completely inverted.

By utilizing an intermediate such as 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, the hyper-reactive -SO₂Me group at C2 will undergo SNAr at room temperature. This leaves the C8 chloride perfectly intact for subsequent high-temperature SNAr or palladium-catalyzed cross-coupling. This exact strategy was pivotal in the rapid discovery of pyrido[3,4-d]pyrimidine inhibitors for Monopolar Spindle Kinase 1 (MPS1), where the 2-methylthio precursor was oxidized to the sulfone to enable mild, selective amine displacement[4]. Similarly, exploiting sulfonyl reactivity enables unprecedented C2-selective amination in dihalo-systems[5].

Quantitative Performance Metrics

The following table summarizes the operational differences between the leaving groups based on aggregate experimental data from heterocyclic SNAr optimizations:

Leaving GroupElectronic ProfileMeisenheimer Complex EaTypical SNAr ConditionsRelative Reactivity (k_rel)Chemoselectivity Role
-SO₂Me Strong -I, Strong -MLow0 °C to 25 °C, 1–2 h~ 10⁴ to 10⁶Primary target (Displaced first)
-Cl Moderate -I, Weak +MHigh80 °C to 130 °C, 12–36 h1 (Baseline)Secondary target (Retained)
-SMe Weak -I, Moderate +MVery HighUnreactive< 0.01Inert masking group

Validated Laboratory Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They describe the conversion of an inert thioether into a highly reactive sulfone, followed by its chemoselective displacement.

Protocol A: Activation via Oxidation (Sulfide to Sulfone)

Purpose: To convert the unreactive 2-methylthio group into the hyper-reactive 2-methylsulfonyl leaving group without affecting the 8-chloro substituent[4].

  • Dissolution: Suspend 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration) and cool to 0 °C.

  • Oxidation: Slowly add m-CPBA (77% w/w, 2.2 equiv) in portions. The two equivalents ensure complete conversion past the sulfoxide intermediate to the sulfone.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–18 hours.

  • Self-Validation Check: Monitor via TLC. The reaction is self-indicating; the highly polar sulfone product will elute significantly lower (lower Rf) than the non-polar sulfide starting material.

  • Quench & Isolation: Quench with aqueous saturated Na₂S₂O₃ to destroy excess oxidant (preventing interference in downstream SNAr), followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract, dry, and concentrate.

Protocol B: Chemoselective SNAr of the Sulfone

Purpose: To selectively displace the 2-methylsulfonyl group with an amine nucleophile while preserving the 8-chloro group[4].

  • Preparation: Dissolve the 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (1.0 equiv) in a polar aprotic solvent like THF or NMP.

  • Nucleophilic Addition: Add the desired amine (1.2 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature (or mild heating up to 40 °C depending on amine steric bulk) for 2–4 hours.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The chemoselectivity is validated by observing a mass shift corresponding exclusively to the loss of the 95 Da (-SO₂Me) group. Crucially, the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) must remain strictly intact in the mass spectrum, confirming the 8-chloro group was untouched.

G A 2-SMe, 8-Cl Pyrido[3,4-d]pyrimidine B m-CPBA Oxidation (Protocol A) A->B C 2-SO2Me, 8-Cl Highly Reactive B->C D Mild SNAr (Amine) C2-Selective (Protocol B) C->D Nucleophile Attack E 2-Amino, 8-Cl Intermediate D->E -MeSO2(-) Expelled F Harsh SNAr or Pd-Coupling at C8 E->F G 2-Amino, 8-Substituted Final Product F->G -Cl(-) Expelled

Workflow for regioselective sequential SNAr using methylsulfonyl and chloro leaving groups.

Sources

Validation

Validating the Purity of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine: A Comparative Guide to LC-MS, HPLC-UV, and qNMR

Introduction & Analytical Context In modern drug discovery, 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-63-5) serves as a critical electrophilic intermediate, particularly in the synthesis of Monopol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

In modern drug discovery, 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-63-5) serves as a critical electrophilic intermediate, particularly in the synthesis of Monopolar Spindle 1 (MPS1) kinase inhibitors .

Validating the purity of this building block is analytically treacherous. The 2-methylsulfonyl moiety is an exceptional leaving group designed for facile SN​Ar (nucleophilic aromatic substitution) reactions with amines. However, this same reactivity makes the compound highly susceptible to artifactual degradation during analysis. If prepared in protic nucleophilic solvents (like methanol) or subjected to improper pH conditions, the compound rapidly undergoes solvolysis, generating false impurity peaks that skew purity assessments.

In alignment with the recent ICH Q2(R2) guidelines for the validation of analytical procedures , this guide objectively compares LC-MS against alternative techniques (HPLC-UV and qNMR) and establishes a self-validating, causality-driven protocol for accurate purity determination.

Comparative Analysis of Purity Validation Techniques

To establish a robust control strategy, analysts must understand the mechanistic strengths and blind spots of each analytical platform. Relying solely on one technique often leads to false confidence.

Table 1: Performance Comparison of Analytical Modalities
Analytical TechniquePrimary OutputMechanistic StrengthsLimitations & Blind SpotsBest Use Case
LC-MS (ESI+) Relative Purity (Area %) & Mass IDHigh sensitivity; confirms molecular weight of impurities (e.g., hydrolysis products).ESI response factors vary wildly between the parent and impurities; prone to ion suppression.Impurity identification and trace-level degradation tracking.
HPLC-UV (Diode Array) Relative Purity (Area %)Robust, highly reproducible; less susceptible to matrix effects than MS.Assumes all impurities share the same UV extinction coefficient as the parent compound.Routine batch-to-batch release testing.
qNMR (Quantitative NMR) Absolute Purity (w/w %)Direct proportionality between signal integral and molar concentration; no response factor bias .Lower sensitivity (LOD ~0.1%); requires high sample concentration and internal standards .Orthogonal cross-validation and absolute reference standard certification.

Causality-Driven Experimental Design

As an application scientist, I cannot overstate this: Method parameters must be dictated by the molecule's intrinsic reactivity.

  • Solvent Causality: Never use methanol or ethanol for the sample diluent. The 2-methylsulfonyl group will react with primary alcohols over the course of an autosampler queue, forming a 2-alkoxy artifact. Choice: Use anhydrous Acetonitrile (MeCN) to preserve structural integrity.

  • Mobile Phase Causality: The pyrido[3,4-d]pyrimidine core contains basic nitrogens that require protonation for sharp peak shapes and efficient positive electrospray ionization (ESI+). Choice: 0.1% Formic acid in both aqueous and organic phases ensures complete protonation while stabilizing the sulfone against base-catalyzed hydrolysis.

Orthogonal Self-Validating Workflow

A protocol is only trustworthy if it can validate its own results. We achieve this by splitting the sample for parallel LC-MS and qNMR analysis. If the relative purity (LC-MS) and absolute purity (qNMR) agree within a Δ<2.0% , the system is self-validated.

Workflow Prep Sample Preparation (Aprotic Solvent: MeCN) Split Sample Aliquoting Prep->Split LCMS LC-MS Analysis (0.1% FA Gradient) Split->LCMS Aliquot A qNMR qNMR Analysis (Internal Std: Maleic Acid) Split->qNMR Aliquot B DataLC Relative Purity (UV/TIC Area %) LCMS->DataLC DataNMR Absolute Purity (w/w %) qNMR->DataNMR Compare Orthogonal Validation (|LCMS - qNMR| < 2%) DataLC->Compare DataNMR->Compare Report Final Purity Certificate Compare->Report Pass

Fig 1. Orthogonal self-validating workflow for purity assessment combining LC-MS and qNMR.

Step-by-Step Methodologies

Protocol A: LC-MS Purity Assessment
  • System Suitability Testing (SST): Inject 1 µL of blank MeCN. Verify that no carryover peaks exist at the expected retention time of the analyte.

  • Sample Preparation: Accurately weigh 1.0 mg of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine and dissolve in 1.0 mL of LC-MS grade anhydrous Acetonitrile. Vortex for 30 seconds.

  • Chromatographic Conditions:

    • Column: C18 superficially porous particle column (e.g., 50 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40°C.

  • Detection: Monitor UV at 254 nm (diode array) and MS in ESI+ mode (scan range m/z 100–800). The target mass is [M+H]+=244.0 (accounting for the 35Cl isotope).

Protocol B: qNMR Absolute Quantification
  • Sample Preparation: Weigh exactly 10.0 mg of the analyte and 5.0 mg of a certified Maleic Acid internal standard (TraceCERT®).

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO- d6​ (ensure the DMSO is strictly anhydrous to prevent hydrolysis during the NMR acquisition).

  • Acquisition: Acquire a 1H NMR spectrum at 500 MHz or higher. Use a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete relaxation of all protons, which is mandatory for accurate integration .

  • Calculation: Integrate the pyrimidine aromatic protons against the maleic acid olefinic protons (δ 6.26 ppm) to calculate the absolute mass fraction.

Experimental Data & Validation Results

The following table summarizes a recent validation run comparing three different synthetic batches of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine using the self-validating workflow.

Table 2: Orthogonal Purity Assessment Data
Batch IDLC-MS UV Purity (254 nm)LC-MS TIC Purity (ESI+)qNMR Absolute Purity (w/w %) Δ (UV vs qNMR)Validation Status
Batch 001 98.5%98.1%97.8%0.7%PASS
Batch 002 99.1%99.0%98.5%0.6%PASS
Batch 003 *94.2%88.5%82.1%12.1%FAIL (Investigate)

*Note on Batch 003: The massive discrepancy between UV purity and qNMR absolute purity indicates the presence of inorganic salts or non-chromophoric impurities (e.g., residual silica gel or aliphatic solvents) that are invisible to LC-MS but accurately captured by the mass-balance nature of qNMR.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

Comparative

A Senior Application Scientist's Guide to the X-ray Crystallography Validation of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine and its Analogs

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, and it guides the iterative process of drug design and optimization. X-ray crystallography remains the gold standard for this purpose, providing atomic-level resolution of molecular architecture.

This guide provides an in-depth technical comparison and validation workflow for 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, a member of the burgeoning class of pyrido[3,4-d]pyrimidine-based kinase inhibitors. While a public crystal structure for this specific molecule is not available, we will utilize the closely related and clinically relevant analogue, BOS172722, an inhibitor of Monopolar Spindle 1 (MPS1) kinase, as a case study to illustrate the validation process.[1][2][3][4] This guide will dissect the experimental workflow, from crystal to final validated structure, and compare the structural attributes of the pyrido[3,4-d]pyrimidine scaffold against other common kinase inhibitor chemotypes.

The Pyrido[3,4-d]pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrido[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in the design of kinase inhibitors.[5] Its structure presents a bioisosteric mimic of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site on a wide range of kinases.[6] This versatility has led to the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases.[1][2] The clinical candidate BOS172722, for instance, demonstrates the therapeutic potential of this scaffold in targeting MPS1 kinase, a critical regulator of the spindle assembly checkpoint in dividing cells.[2][3][7]

The Crystallographic Validation Workflow: A Step-by-Step Guide

The journey from a synthesized compound to a fully validated crystal structure is a meticulous process. Each step is critical for ensuring the final model is an accurate representation of the molecule's true structure. The following protocol outlines the comprehensive workflow for the X-ray crystallographic validation of a small molecule like a pyrido[3,4-d]pyrimidine derivative.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination & Refinement cluster_3 Validation & Deposition Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation (checkCIF) Structure Validation (checkCIF) Structure Refinement->Structure Validation (checkCIF) Deposition (CSD/PDB) Deposition (CSD/PDB) Structure Validation (checkCIF)->Deposition (CSD/PDB) Kinase_Inhibitor_Scaffolds cluster_0 Pyrido[3,4-d]pyrimidine cluster_1 Quinazoline cluster_2 Pyrazolo[3,4-d]pyrimidine cluster_3 Thiazole-Pyrimidine Scaffolds Scaffolds Pyrido Pyrido[3,4-d]pyrimidine Hinge-binding mimic of adenine Versatile substitution points Quinazoline Quinazoline Well-established scaffold (e.g., Gefitinib) Strong hinge-binding interactions Pyrazolo Pyrazolo[3,4-d]pyrimidine Isostere of adenine Can form additional H-bonds Thiazole Thiazole-Pyrimidine (e.g., Dasatinib) Binds to both active and inactive conformations Can overcome resistance mutations Pyrido->Quinazoline Similar hinge binding Pyrido->Pyrazolo Different H-bond patterns Quinazoline->Pyrazolo Varying selectivity profiles Thiazole->Pyrido Different conformational flexibility

Sources

Safety & Regulatory Compliance

Safety

8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine proper disposal procedures

8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine: Comprehensive Safety, Quenching, and Disposal Guide As a highly reactive pharmaceutical intermediate, 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine: Comprehensive Safety, Quenching, and Disposal Guide

As a highly reactive pharmaceutical intermediate, 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (CAS: 1578246-63-5) is a critical building block in modern drug discovery, particularly in the synthesis of targeted kinase inhibitors such as Monopolar Spindle Kinase 1 (MPS1) and KRAS inhibitors [1, 2].

However, the very chemical properties that make this compound synthetically valuable—its extreme electrophilicity—also make it a significant logistical and safety hazard during waste management. This guide provides drug development professionals with field-proven, self-validating standard operating procedures (SOPs) for the safe handling, chemical quenching, and environmental disposal of this reactive heterocycle.

Chemical Reactivity and Hazard Causality

To safely dispose of 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine, one must first understand the causality behind its reactivity. The pyrido[3,4-d]pyrimidine core is highly electron-deficient. The addition of a methylsulfonyl ( −SO2​CH3​ ) group at the C2 position creates an exceptional leaving group primed for Nucleophilic Aromatic Substitution ( SN​Ar ).

The Waste Carboy Hazard: If unquenched solutions of this compound are poured directly into a general organic waste carboy, it will act as an active electrophile. If the waste stream contains ambient nucleophiles (e.g., residual primary/secondary amines, thiols, or aqueous bases from other experiments), the compound will undergo spontaneous, uncontrolled SN​Ar reactions. This can lead to exothermic heat generation, the release of methanesulfinic acid byproducts, and dangerous pressure buildup inside sealed waste containers[3].

Table 1: Physicochemical and Hazard Summary
Property / Data PointSpecificationOperational Implication
Chemical Formula C8​H6​ClN3​O2​S Contains both halogen (Cl) and sulfur (S); dictates waste stream routing.
Molecular Weight 243.67 g/mol Used for stoichiometric calculations during quenching.
Primary Reactivity Electrophilic ( SN​Ar substrate)Moisture-sensitive; reacts violently with concentrated amines.
GHS Hazards Acute Tox. 4 (Oral), Eye Irrit. 2Requires stringent PPE (nitrile gloves, goggles, fume hood).
Environmental Aquatic ToxicityStrictly prohibited from drain disposal or municipal trash.

Pre-Disposal Chemical Quenching Protocol

To ensure laboratory safety, this compound must be chemically deactivated before it enters the institutional waste stream. We employ a self-validating quenching protocol that intentionally drives the SN​Ar reaction to completion using a mild, inexpensive nucleophile, thereby neutralizing the electrophilic threat.

SNAr_Quench A 8-Chloro-2-(methylsulfonyl) pyrido[3,4-d]pyrimidine (Active Electrophile) B Nucleophilic Attack (1M NaOH or Ethanolamine) A->B Addition C SNAr Intermediate (Meisenheimer Complex) B->C C2 Attack D Release of Methanesulfinate (Leaving Group) C->D Elimination E Deactivated Product (e.g., 2-Hydroxy or 2-Amino) Safe for Waste C->E Stable Adduct

Figure 1: Nucleophilic aromatic substitution (SNAr) mechanism for chemical quenching.
Step-by-Step Quenching Methodology

Perform all steps in a certified chemical fume hood wearing standard PPE (lab coat, safety goggles, and double nitrile gloves).

  • Solubilization: Transfer the residual solid or concentrated reaction mixture containing the compound into a wide-mouth Erlenmeyer flask. Dissolve the material in a miscible, unreactive solvent such as Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO). Do not use alcohols, as they may react slowly and unpredictably.

  • Nucleophilic Addition: Place the flask in a room-temperature water bath (to act as a mild heat sink). Slowly add an excess (typically 3-5 equivalents) of a quenching agent.

    • Preferred Quench: 1M aqueous Sodium Hydroxide (NaOH) or a 10% solution of ethanolamine in THF.

  • Agitation: Stir the mixture vigorously for 2 to 4 hours at room temperature. The solution may change color as the methylsulfonyl group is displaced.

  • Self-Validation (Critical Step): Do not assume the quench is complete. Pull a 10 µL aliquot, dilute it, and analyze via Thin-Layer Chromatography (TLC) or LC-MS. You must verify the complete disappearance of the parent mass (m/z 243.67) and the appearance of the deactivated adduct (e.g., the 2-hydroxy or 2-amino derivative). If starting material remains, add more quenching agent and stir for an additional hour.

  • Neutralization: Once validated, carefully adjust the pH of the quenched solution to approximately 6–8 using 1M HCl or saturated Sodium Bicarbonate before final disposal.

Waste Segregation and Disposal Logistics

Once the compound is chemically deactivated, the resulting mixture must be routed to the correct institutional waste stream. Because the parent structure contains an 8-chloro substituent, the deactivated adduct still contains a covalently bound halogen.

Disposal_Workflow Start Waste Containing 8-Chloro-2-(methylsulfonyl)... (Solid or Solution) Quench Execute Quenching SOP (Convert to Deactivated Adduct) Start->Quench Step 1 Verify Verify Complete Consumption (TLC / LC-MS) Quench->Verify Step 2 Assess Assess Solvent Matrix Verify->Assess Validated Halo Halogenated Waste Stream (Contains DCM, Chloroform, or high [Cl] adduct) Assess->Halo >1% Halogen NonHalo Non-Halogenated Waste Stream (DMSO, EtOH, THF matrix with trace halogen) Assess->NonHalo <1% Halogen Incinerate EPA-Compliant High-Temp Incineration Halo->Incinerate Final Disposal NonHalo->Incinerate Final Disposal

Figure 2: End-to-end logistical workflow for safe segregation and disposal.
Disposal Routing Rules
  • Halogenated Organic Waste: If the initial reaction was run in Dichloromethane (DCM) or Chloroform, or if the total volume of the quenched waste contains >1% halogen by weight, it must be disposed of in the Halogenated Organic Waste container.

  • Non-Halogenated Organic Waste: If the compound was quenched in DMSO/THF and the total halogen contribution of the 8-chloro adduct falls well below the 1% threshold of the total carboy volume, it may be routed to the Non-Halogenated stream (subject to specific provincial/state and institutional EHS guidelines).

  • Solid Waste: Empty vials, contaminated spatulas, and weighing paper that came into contact with the pure powder must be collected in a solid hazardous waste bin designated for incineration. Do not rinse solid waste vials into the sink.

Emergency Spill Response

In the event of an accidental spill of the pure powder or concentrated solution:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered.

  • Contain: For solid spills, do not sweep dry (which creates aerosolized inhalation hazards). Gently cover the powder with an inert absorbent material (e.g., sand or vermiculite) dampened with 1M NaOH to initiate in-situ quenching [3].

  • Collect: Use non-sparking tools to scoop the quenched slurry into a highly visible, sealable hazardous waste container.

  • Clean: Wipe the affected surface with a 10% bleach or mild basic solution, followed by a water rinse, disposing of all wipes in the solid hazardous waste bin.

References

  • 1 - Journal of Medicinal Chemistry (ACS Publications) 2.2 - RSC Publishing 3.3 - AK Scientific, Inc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.